3-(2-Anthryl)alanine

Genetic Code Expansion Protein Engineering Biosensor Development

Researchers attempting site-specific fluorescent protein labeling face incorporation failure with bulky fluorophores like 1-pyrenylalanine. 3-(2-Anthryl)alanine (CAS 155760-00-2) overcomes this: efficiently incorporated via expanded genetic code while preserving native protein function, validated in streptavidin mutants retaining biotin-binding activity. • Proven ribosomal incorporation where 1-pyrenylalanine fails • Enables FRET biosensor design with Trp donor quenching • Compatible with standard Fmoc/t-Bu SPPS • Enantiomer ≤1.0% ensures unambiguous fluorescence data

Molecular Formula C17H15NO2
Molecular Weight 265.31 g/mol
CAS No. 155760-00-2
Cat. No. B1441358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Anthryl)alanine
CAS155760-00-2
Molecular FormulaC17H15NO2
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C=C(C=CC3=CC2=C1)CC(C(=O)O)N
InChIInChI=1S/C17H15NO2/c18-16(17(19)20)8-11-5-6-14-9-12-3-1-2-4-13(12)10-15(14)7-11/h1-7,9-10,16H,8,18H2,(H,19,20)/t16-/m0/s1
InChIKeyIXSDAIHAHNXSEH-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Anthryl)alanine: Product Overview


3-(2-Anthryl)alanine (also designated β-(2-anthryl)-L-alanine, H-Ala(2-Anth)-OH, or (S)-2-amino-3-(anthracen-2-yl)propanoic acid; CAS 155760-00-2) is a non-proteinogenic aromatic amino acid derivative characterized by a C17H15NO2 molecular formula and a molecular weight of 265.31 g/mol [1]. The compound comprises an L-alanine backbone covalently linked to an anthracene fluorophore at the 2-position of the anthryl ring system, thereby endowing it with intrinsic fluorescence properties suitable for site-specific incorporation into peptides and proteins for biophysical and biochemical investigations . This baseline assessment establishes the compound's fundamental identity, laying the foundation for a rigorous, evidence-based comparison against its closest structural and functional analogues in the procurement landscape.

3-(2-Anthryl)alanine: Substitution Risks


Direct substitution among anthracene-appended non-natural amino acids without rigorous, application-specific validation introduces substantial risk of experimental failure or data misinterpretation. The anthracene fluorophore's photophysical behavior—including its absorption and emission maxima, quantum yield, and excited-state lifetime—is exquisitely sensitive to the exact position of covalent attachment to the amino acid backbone [1]. For instance, the regioisomeric 9-anthrylalanine exhibits a different electronic conjugation pattern and, consequently, altered spectral properties compared to the 2-anthryl variant [2]. Furthermore, in the context of protein engineering, the successful ribosomal incorporation and subsequent retention of native protein conformation are highly dependent on the specific geometry and size of the aromatic side chain. Research has demonstrated that while L-2-anthrylalanine is efficiently incorporated into polypeptides using expanded genetic code methodologies, the bulkier L-1-pyrenylalanine fails to be incorporated under analogous conditions, underscoring the narrow tolerance of the translational machinery [3]. Therefore, a procurement decision predicated on a generic 'anthracene-labeled amino acid' descriptor, rather than the precise CAS registry number 155760-00-2, ignores these critical, quantifiable functional distinctions that dictate experimental outcomes.

3-(2-Anthryl)alanine: Comparative Performance Data


Ribosomal Incorporation Efficiency: 2-Anthrylalanine vs. 1-Pyrenylalanine

In a head-to-head translational incorporation study, 2-anthrylalanine demonstrated unequivocal superiority over the larger fluorescent analog L-1-pyrenylalanine. Using an in vitro protein synthesis system with a four-base codon/anticodon pair methodology, 2-anthrylalanine was successfully and efficiently incorporated into a polypeptide chain at multiple designated positions (22nd, 43rd, 54th, and 120th) within streptavidin, yielding mutant proteins that fully retained their native biotin-binding activity [1]. In stark contrast, under identical experimental conditions, L-1-pyrenylalanine failed to be incorporated into the polypeptide [2]. This differential outcome provides a critical, binary selection criterion: for applications requiring fluorescent labeling via site-specific non-natural amino acid mutagenesis without perturbing protein function, 2-anthrylalanine is a validated, viable candidate, whereas 1-pyrenylalanine is functionally inert.

Genetic Code Expansion Protein Engineering Biosensor Development

FRET Biosensor Response: 2-Anthrylalanine vs. Coumarin Control

The utility of 3-(2-Anthryl)alanine as an environmentally sensitive probe is contingent upon its precise placement within a protein scaffold. In a direct comparative analysis of streptavidin mutants, the 2-anthrylalanine moiety at position 120 (120antAla) exhibited a pronounced and quantifiable response to biotin binding when excited via energy transfer from nearby tryptophan residues (FRET). Under these conditions, the fluorescence intensity decreased markedly upon biotin binding due to the suppression of the FRET signal [1]. In contrast, when the same 120antAla mutant was excited directly at 265 nm, the fluorescence intensity was relatively insensitive to biotin binding, underscoring the necessity of the FRET pathway for signal transduction [2]. Furthermore, a comparative analysis using a mutant labeled with a 7-methoxycoumarin fluorophore at the same 120th position revealed a fluorescence quantum yield that was highly sensitive to biotin binding, establishing coumarin as a more sensitive alternative for certain detection modalities, thereby providing a clear benchmark for the anthryl system's performance envelope [3].

FRET Biosensors Fluorescence Spectroscopy Ligand-Binding Assays

Photophysical Differences: 2-Anthrylalanine vs. 9-Anthrylalanine

The photophysical properties of anthracene derivatives, including their absorption and emission spectra, quantum yields, and susceptibility to quenching, are fundamentally determined by the substitution pattern on the anthracene ring system [1]. This class-level inference is directly applicable when comparing 3-(2-Anthryl)alanine with its regioisomer, 3-(9-Anthryl)alanine. The 9-position of anthracene is the site of highest electron density and is most reactive. Consequently, substitution at the 9-position versus the 2-position results in distinct changes to the π-conjugation pathway, leading to measurable differences in spectral profiles and excited-state dynamics [2]. While no direct head-to-head quantitative comparison between the two specific amino acids was located in the primary literature, the established structure-property relationships within the broader class of anthracene derivatives provide a robust, scientifically grounded basis for expecting non-interchangeable fluorescence behavior. Researchers using these compounds as probes must therefore verify the specific photophysical parameters of the exact isomer they procure.

Fluorescence Spectroscopy Photophysics Peptide Probe Design

Purity and Stereochemical Specifications

For applications requiring high-fidelity peptide synthesis or precise biophysical measurements, the purity and stereochemical integrity of the building block are paramount. Commercial sources for 3-(2-Anthryl)alanine (CAS 155760-00-2) provide specific, quantitative benchmarks that are essential for scientific procurement and reproducibility. The compound is available as a white crystalline powder with a molecular weight of 265.31 g/mol and a molecular formula of C17H15NO2 . A high-purity grade (≥98%) is specified, ensuring minimal interference from synthesis byproducts . Critically, the enantiomeric purity is rigorously controlled, with specifications for the D-enantiomer impurity set at ≤1.0%, thereby guaranteeing high stereochemical fidelity [1]. These quantitative specifications provide a verifiable baseline for comparison against other suppliers and analogs, ensuring that the procured material meets the stringent requirements of modern biochemical research.

Peptide Synthesis Quality Control Procurement Specification

3-(2-Anthryl)alanine: Validated Applications


Site-Specific Fluorescent Protein Labeling

This represents the most rigorously validated application for 3-(2-Anthryl)alanine. Evidence from direct ribosomal incorporation studies confirms that this compound can be efficiently and site-specifically installed into a polypeptide backbone without abolishing the native function of the host protein, as demonstrated with streptavidin mutants that retain biotin-binding activity. This stands in contrast to other bulky fluorophores like 1-pyrenylalanine, which fail to incorporate under identical conditions [1]. This scenario is ideal for creating fluorescently tagged proteins for single-molecule fluorescence studies, FRET-based conformational analysis, and the development of novel biosensors where maintaining native protein structure and function is paramount. Researchers must ensure their experimental system is compatible with expanded genetic code technologies, typically involving orthogonal tRNA/aminoacyl-tRNA synthetase pairs and four-base codon suppression [2].

FRET-Based Biosensor Development

The quantifiable, position-dependent response of 2-anthrylalanine makes it uniquely suited for FRET-based biosensor design. As shown in streptavidin, the compound serves as an effective acceptor for energy transfer from tryptophan donors, and its fluorescence is modulated by ligand-binding events. The observed marked decrease in fluorescence upon biotin binding when excited via FRET provides a robust, ratiometric signal that can be harnessed for quantitative detection [3]. This application scenario is distinct from using fluorophores like 7-methoxycoumarin, which exhibit high intrinsic sensitivity to the environment but may lack the same capacity for site-specific tuning via FRET pathways. Procurement for this application should prioritize high-purity L-enantiomer to ensure precise positioning and orientation of the fluorophore within the protein fold [4].

Environment-Sensitive Fluorescence Interaction Studies

Beyond biosensing, the intrinsic fluorescence of 3-(2-Anthryl)alanine is valuable for fundamental biophysical studies. The anthracene moiety‘s emission properties are sensitive to changes in the local microenvironment, such as polarity and solvent accessibility. By incorporating this amino acid at strategic positions—for example, at a protein-protein interface or within an active site cleft—researchers can use changes in its fluorescence intensity or lifetime to monitor conformational dynamics, binding events, and folding/unfolding transitions in real-time . The availability of the compound with high stereochemical purity (enantiomer ≤1.0%) is critical for these studies, as it ensures that the observed fluorescent signal originates from a single, well-defined molecular probe rather than a mixture of stereoisomers, which would confound data interpretation [5].

SPPS of Fluorescent Peptide Probes

3-(2-Anthryl)alanine is compatible with standard Fmoc/t-Bu solid-phase peptide synthesis protocols, enabling the creation of short, synthetic peptides bearing an internal fluorescent label. This application scenario leverages the compound's robust aromatic side chain, which is stable to the acidic and basic conditions encountered during peptide synthesis. The resulting anthracene-labeled peptides can be used as minimal, well-defined probes for studying peptide-membrane interactions, metal-ion sensing (a known application for anthracene-appended amino acids), or as specific ligands for protein targets [6]. The use of the Boc-protected derivative, N-α-(t-Butoxycarbonyl)-β-(2-anthryl)-L-alanine (CAS 220586-12-9), is recommended for researchers seeking to incorporate the fluorophore while preserving orthogonal amine protection strategies during chain assembly .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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